N-(4-acetylphenyl)butanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-4-12(15)13-11-7-5-10(6-8-11)9(2)14/h5-8H,3-4H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUCBOHGQYYIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Acetylphenyl Butanamide
Strategies for the Preparation of the N-(4-acetylphenyl)butanamide Core Structure
The synthesis of the this compound core, a key intermediate in the development of more complex molecules, is typically achieved through standard amide bond formation reactions. The primary starting material for the phenylamide portion of the molecule is 4-aminoacetophenone.
The most common and direct pathway for the synthesis of this compound involves the N-acylation of 4-aminoacetophenone. This transformation can be accomplished using several butanoylating agents. The two principal routes are:
Reaction with Butanoyl Chloride: This is a highly efficient method where 4-aminoacetophenone is treated with butanoyl chloride, usually in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetone.
Reaction with Butyric Anhydride (B1165640): As an alternative to the acid chloride, butyric anhydride can be used. This reaction may require slightly more forcing conditions, such as heating, and often uses a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or is performed in a solvent that can also act as a base, like pyridine.
A related synthetic approach involves coupling 4-aminoacetophenone directly with butanoic acid. This requires the use of a coupling agent to activate the carboxylic acid. Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are effective for this purpose.
Optimizing the synthesis of this compound focuses on maximizing the yield and purity while minimizing reaction time and the use of hazardous reagents.
For the butanoyl chloride route , key parameters for optimization include:
Temperature: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.
Stoichiometry: Using a slight excess of the acylating agent can drive the reaction to completion, but can also lead to side products if not carefully controlled.
Solvent and Base: The choice of solvent and base can influence reaction rates and ease of purification. Aprotic solvents are preferred to avoid hydrolysis of the acyl chloride.
In a general laboratory procedure, the reaction of 4-aminoacetophenone with butanoyl chloride in the presence of a base like pyridine at room temperature typically affords high yields of the desired product after purification by recrystallization or column chromatography.
For syntheses using coupling agents , optimization involves the selection of the appropriate coupling agent and additives. For instance, the use of 1-Hydroxybenzotriazole (HOBt) in conjunction with carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) is known to suppress side reactions and improve yields. nih.gov
| Starting Materials | Reagents | Conditions | Product | Yield |
| 4-aminoacetophenone, Butanoyl chloride | Pyridine, Dichloromethane | 0 °C to Room Temperature | This compound | High |
| 4-aminoacetophenone, Butanoic acid | EDCI, HOBt, Triethylamine | Room Temperature, 12h | This compound | Good |
Reaction Pathways and Synthetic Routes
Derivatization Approaches for this compound Analogs
The this compound scaffold is a valuable platform for creating a library of diverse chemical entities through derivatization at multiple sites on the molecule.
The core structure can be elaborated by the introduction of various heterocyclic rings, a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity.
Pyrimidine: Pyrimidine rings can be constructed from the acetyl group of the N-(4-acetylphenyl) moiety. For instance, N-(4-acetylphenyl) derived chalcones can be reacted with urea (B33335) or thiourea (B124793) to form pyrimidinone or pyrimidine-2-thione derivatives. researchgate.net Another approach involves the reaction of N-[4-(aminosulfonyl)phenyl]-3-oxobutanamide with thiourea and p-methoxybenzaldehyde to yield a thioxo-dihydropyrimidine derivative, demonstrating a pathway from a butanamide scaffold. researchgate.net
Thiazolidine (B150603): Thiazolidinone rings have been successfully appended to the butanamide structure. For example, the compound N-(4-acetylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has been synthesized, where a substituted thiazolidinone is linked via the nitrogen atom of the butanamide side chain. smolecule.com The synthesis of thiazolidin-4-ones can often be achieved through a one-pot, three-component cyclocondensation reaction involving an amine, a substituted aldehyde, and a mercaptocarboxylic acid. nih.gov
Imidazole (B134444): Imidazole derivatives can be synthesized from the N-(4-acetylphenyl) core. One synthetic route begins with the bromination of the acetyl group on N-(4-acetylphenyl)acetamide, followed by reaction with an amine to form an α-amino ketone. These ketones are key precursors that can be cyclized with reagents like potassium thiocyanate (B1210189) to form imidazole-2-thiones. nih.gov For example, 2-((4-Acetylphenyl)amino)-1-phenylethan-1-one, derived from 4-aminoacetophenone, serves as a versatile intermediate for building various imidazole structures. nih.gov
Thiophene (B33073): The N-(4-acetylphenyl) moiety has been incorporated into thiophene-containing compounds. In one example, 5-(4-acetylphenyl)-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide was synthesized via a Suzuki–Miyaura cross-coupling reaction, linking the 4-acetylphenyl group to a pre-formed thiophene ring. mdpi.com Another strategy involves building the thiophene ring from an appropriate precursor, such as the reaction of an N-phenyl-3-oxobutanamide derivative with malononitrile (B47326) and elemental sulfur. researchgate.net
| Heterocycle | Synthetic Strategy | Key Intermediates/Reagents | Reference |
| Pyrimidine | Cyclocondensation from acetyl-derived chalcones | Chalcone (B49325), Urea/Thiourea | researchgate.net |
| Thiazolidine | Linkage to the butanamide nitrogen | Thiazolidinone precursor, Amide coupling | smolecule.com |
| Imidazole | Cyclization of α-amino ketone derivatives | 2-((4-Acetylphenyl)amino)-1-phenylethan-1-one, KSCN | nih.gov |
| Thiophene | Suzuki coupling or ring construction | (4-acetylphenyl)boronic acid, 3-oxobutanamide | researchgate.netmdpi.com |
The butanamide portion of the molecule offers several sites for chemical modification to alter the compound's length, rigidity, and polarity.
Bromination: The butanamide backbone can be functionalized through bromination, typically at the α-position (C2) of the butanoyl group. The synthesis of compounds like 2-Bromo-N-(4-ethylphenyl)butanamide demonstrates the feasibility of this transformation, which provides a reactive handle for further nucleophilic substitution. chemscene.com
Sulfonylation: While direct sulfonylation of the butanamide backbone is not commonly reported, analogous structures where the butanamide group is replaced entirely by a sulfonamide linkage are prevalent. For example, N-(4-acetylphenyl)benzenesulfonamide can be synthesized by reacting 4-aminoacetophenone with benzenesulfonyl chloride. cu.edu.eg These sulfonamide analogues are structurally related and are often explored in parallel for their distinct chemical properties. researchgate.netnih.gov
Oxo-Substitutions: The introduction of a ketone group into the butanamide backbone is a key modification. The compound N-(4-acetylphenyl)-3-oxobutanamide, a β-ketoamide, is a well-documented derivative. lookchem.comepa.gov The presence of the 3-oxo group introduces a reactive site for further chemical transformations, such as the formation of enolates or the synthesis of heterocyclic rings like pyrazoles and isoxazoles.
Modifying the substituents on the aromatic ring or at the terminus of the butanamide chain allows for fine-tuning of the molecule's properties.
Phenyl Ring Substitutions: Besides the foundational acetyl group, additional substituents can be introduced onto the phenyl ring. Palladium-catalyzed cross-coupling reactions are often employed for this purpose. For example, derivatives such as 4-(4-Acetylphenyl)-3-(4-methoxyphenyl)-N-(quinolin-8-yl)butanamide have been synthesized, showcasing the addition of further aryl groups. rsc.org
Terminal Group Modifications: The terminal methyl group of the butanamide chain can be replaced with a wide variety of functional groups. This is often achieved by starting with a different carboxylic acid derivative during the initial acylation step. An example includes N-(4-acetylphenyl)-4-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide, where the butanoyl moiety is replaced by a more complex chain terminating in a phthalimido group. molport.com Similarly, extending the alkyl chain, for instance to produce a hexanamide (B146200) derivative, is a straightforward modification. beilstein-journals.org Insertion of heteroatoms, such as in 4-(4-acetylphenoxy)-N-(2-methylcyclohexyl)butanamide, creates an ether linkage within the side chain, significantly altering its conformation and properties. ontosight.ai
Modification of the Butanamide Backbone and Side Chains (e.g., Bromination, Sulfonylation, Oxo-Substitutions)
Characterization of Synthesized Compounds: The Case of this compound
The unequivocal identification and confirmation of the structure of newly synthesized compounds like this compound are paramount in chemical research. A suite of analytical techniques is employed for this purpose, each providing unique and complementary information about the molecule's structure, purity, and conformation. The primary methods for the characterization of this compound and its analogues include spectroscopic analysis, single crystal X-ray diffraction, and chromatographic techniques.
Spectroscopic Analysis (NMR, IR, Mass Spectrometry)
Spectroscopy is a cornerstone of chemical analysis, allowing for the detailed elucidation of a molecule's atomic and electronic structure. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely used in conjunction to confirm the identity of compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide N-H proton, the acetyl methyl protons, and the protons of the butanamide chain. The aromatic protons typically appear as two doublets in the region of δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amide proton usually presents as a broad singlet. The acetyl group's methyl protons would give a sharp singlet around δ 2.5 ppm, while the protons of the butyl group would appear as a triplet (for the terminal methyl) and two multiplets (for the two methylene (B1212753) groups).
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbonyl carbons (one for the amide and one for the ketone), the aromatic carbons, the acetyl methyl carbon, and the carbons of the butanamide aliphatic chain. For instance, in related N-(4-acetylphenyl) derivatives, the acetyl C=O carbon appears around δ 196-197 ppm, while the amide C=O carbon is found further upfield. molport.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to C=O) | ~7.9 | Doublet |
| Aromatic (ortho to NH) | ~7.7 | Doublet |
| Amide (NH) | ~8.0-9.0 | Broad Singlet |
| Acetyl (CH₃) | ~2.5 | Singlet |
| Butanamide (α-CH₂) | ~2.3 | Triplet |
| Butanamide (β-CH₂) | ~1.7 | Sextet |
| Butanamide (γ-CH₃) | ~1.0 | Triplet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Ketone C=O | ~197 |
| Amide C=O | ~172 |
| Aromatic C (quaternary, C-NH) | ~143 |
| Aromatic C (quaternary, C-C=O) | ~134 |
| Aromatic CH (ortho to C=O) | ~129 |
| Aromatic CH (ortho to NH) | ~119 |
| Butanamide (α-CH₂) | ~40 |
| Acetyl (CH₃) | ~26 |
| Butanamide (β-CH₂) | ~19 |
| Butanamide (γ-CH₃) | ~14 |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the two carbonyl (C=O) groups (amide and ketone), and C-H bonds. A strong absorption band for the N-H stretch is typically observed around 3300 cm⁻¹. The C=O stretching vibrations are particularly informative; the ketone carbonyl usually appears around 1680 cm⁻¹, while the amide carbonyl (Amide I band) is found near 1660 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Frequency (cm⁻¹) |
| Amide | N-H Stretch | ~3300 |
| Aromatic/Aliphatic | C-H Stretch | 2850-3100 |
| Ketone | C=O Stretch | ~1680 |
| Amide | C=O Stretch (Amide I) | ~1660 |
| Amide | N-H Bend (Amide II) | ~1550 |
| Aromatic Ring | C=C Stretch | 1475-1600 |
Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₂H₁₅NO₂), the molecular weight is 205.25 g/mol . molport.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 205. The fragmentation pattern would likely involve characteristic losses, such as the cleavage of the butanoyl group or the acetyl group, providing further structural confirmation. For example, a prominent fragment is often observed at m/z 134, corresponding to the [H₂NC₆H₄C(O)CH₃]⁺ ion.
Single Crystal X-ray Diffraction for Structural Elucidation
Single crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure by mapping electron density to reveal exact bond lengths, bond angles, and torsional angles.
Chromatographic Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture and are widely used to monitor the progress of a reaction and to assess the purity of the final product.
Thin-Layer Chromatography (TLC) TLC is a rapid and convenient method used to qualitatively monitor reactions. For the synthesis of related N-(4-acetylphenyl) derivatives, TLC is employed to track the consumption of starting materials and the formation of the product. nih.govwisdomlib.org A common mobile phase for such compounds is a mixture of n-hexane and ethyl acetate (B1210297), for example, in a 6:4 ratio. nih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visually assess the reaction's progression. The final purified product should appear as a single spot on the TLC plate, indicating its purity.
High-Performance Liquid Chromatography (HPLC) HPLC is a more powerful chromatographic technique used for the separation, identification, and quantification of compounds. For purity assessment of butanamide derivatives, reverse-phase HPLC (RP-HPLC) is often the method of choice. sielc.com A typical setup might involve a C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid). sielc.com The purity of the synthesized this compound can be determined by the presence of a single, sharp peak in the chromatogram, and the area of this peak can be used to quantify the purity, often aiming for >95% for further applications.
Biological Activity Investigations of N 4 Acetylphenyl Butanamide and Its Derivatives
In Vitro Studies on Specific Biological Targets
In vitro studies are fundamental in pharmacological research, providing initial insights into the biological effects of a compound at a molecular and cellular level.
Enzyme Inhibition Assays (e.g., Cholinesterases, Amylase, Urease)
Enzyme inhibition is a key mechanism of action for many drugs. Studies on derivatives of N-(4-acetylphenyl)butanamide have revealed significant inhibitory potential against several enzymes. For instance, a thiourea (B124793) derivative, N-((4-acetylphenyl)carbamothioyl)pivalamide, has demonstrated multi-target enzyme inhibition. This compound exhibited approximately 85% inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the management of Alzheimer's disease. Furthermore, it showed 73.8% inhibition against urease, an important target in the treatment of infections caused by Helicobacter pylori, and 57.9% inhibition against alpha-amylase, an enzyme involved in carbohydrate metabolism.
The half-maximal inhibitory concentration (IC50) values for N-((4-acetylphenyl)carbamothioyl)pivalamide were determined to be 26.23 ppm for AChE and 30.9 ppm for BChE, indicating potent activity. The IC50 values for urease and alpha-amylase were higher, at 91.5 ppm and 160.33 ppm, respectively.
Table 1: Enzyme Inhibition Data for N-((4-acetylphenyl)carbamothioyl)pivalamide
| Enzyme | Percentage Inhibition (%) | IC50 (ppm) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | ~85 | 26.23 | |
| Butyrylcholinesterase (BChE) | ~85 | 30.9 | |
| Urease | 73.8 | 91.5 | |
| Alpha-Amylase | 57.9 | 160.33 |
Cellular Activity Profiling (e.g., Antitumor Activity in Cancer Cell Lines)
The cytotoxic effects of this compound derivatives against various cancer cell lines have been a subject of investigation. For example, certain chlorinated derivatives of N-(4-acetylphenyl)benzenesulfonamide have shown excellent in vitro antitumor activity against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines. Similarly, purine (B94841) derivatives incorporating the 4-acetylphenyl moiety have been evaluated for their anticancer properties. One such derivative, N-(4-acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamide, displayed moderate growth inhibition against a panel of 60 human cancer cell lines at a concentration of 10 µM.
Receptor Binding Studies and Ligand-Target Interactions
Understanding how a ligand interacts with its target receptor is crucial for drug design. Molecular docking studies have been employed to elucidate the binding modes of this compound derivatives. For N-((4-acetylphenyl)carbamothioyl)pivalamide, docking studies revealed stable molecular interactions with AChE and BChE, with binding energies of -7.5 and -7.6 kcal/mol, respectively. These in silico findings corroborate the in vitro enzyme inhibition results, suggesting a strong binding affinity of the derivative to the active sites of these enzymes.
Preclinical Evaluation in Model Systems for Efficacy Assessment
Preclinical studies in cellular and animal models are essential to assess the therapeutic potential and efficacy of a compound before it can be considered for human trials.
Cell-Based Models for Disease Research (e.g., Patient-Derived Cellular Cultures, HepG2, MCF-7)
Cell lines such as HepG2 and MCF-7 are widely used as in vitro models for cancer research. Derivatives of this compound have been tested on these cell lines to evaluate their anticancer potential. For instance, some synthesized chlorinated compounds of N-(4-acetylphenyl)benzenesulfonamide demonstrated significant antitumor activity against both HepG2 and MCF-7 cell lines. These cell-based assays provide a platform to screen compounds and understand their mechanisms of action at a cellular level.
Animal Models for Investigating Therapeutic Potential (e.g., Anticonvulsant Activity in Rodent Models)
Rodent models are frequently used to investigate the in vivo efficacy of potential therapeutic agents. Several studies have highlighted the anticonvulsant activity of compounds structurally related to this compound. For instance, various N-substituted acetamides and butanamides have been synthesized and evaluated for their anticonvulsant properties in mice and rats using models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These studies indicate that the butanamide scaffold is a promising feature for the development of new anticonvulsant drugs.
Exploration of Potential Biological Activities
The core structure of this compound has served as a versatile scaffold for the synthesis of a multitude of derivatives, which have been investigated for a wide range of potential therapeutic applications. These investigations have revealed that modifications to this parent compound can lead to significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity (Antibacterial, Antifungal)
Derivatives of this compound have demonstrated notable antimicrobial properties. The introduction of various functional groups and heterocyclic rings has led to compounds with significant activity against both bacterial and fungal pathogens.
Antibacterial Activity:
Schiff bases derived from N-(4-acetophenyl)succinimide, which shares a core N-(4-acetylphenyl) moiety, have been shown to possess high antibacterial activity. uobaghdad.edu.iq A series of these compounds were synthesized through a multistep process, starting with the reaction of succinic anhydride (B1165640) and 4-aminoacetophenone. uobaghdad.edu.iq The resulting Schiff bases were effective against a range of bacteria. uobaghdad.edu.iq
Similarly, N-acylphenothiazine derivatives have been studied for their antibacterial effects. Among 24 different phenothiazines, amino maleates exhibited the highest antimicrobial activity. nih.gov The presence of a CF3 group at position 2 of the phenothiazine (B1677639) ring was found to be most effective for interaction with liposomal membranes, suggesting a mechanism related to membrane disruption. nih.gov
Other studies have explored the antibacterial potential of various substituted amides. For instance, N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides showed high lipophilicity, enabling them to penetrate the phospholipid bilayer of bacterial cell membranes. nih.gov These compounds were particularly effective against Gram-positive bacteria like Staphylococcus aureus and MRSA. nih.gov Furthermore, amide derivatives of ciprofloxacin (B1669076) have demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the parent antibiotic. ekb.eg
The introduction of a quinoline (B57606) moiety has also been explored. N-(4-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide and its derivatives have been synthesized and evaluated for their antibacterial properties. evitachem.com Additionally, Schiff bases derived from 4-aminophenazone have shown that compounds containing chloro and cyano groups can exhibit enhanced antibacterial effects. mdpi.com
Antifungal Activity:
Several derivatives have also been screened for their antifungal properties. Naphthoquinones, for example, have demonstrated potent antifungal activity against Cryptococcus species, with some derivatives showing synergistic effects when combined with amphotericin B. nih.gov Thioamide derivatives of ciprofloxacin have shown potent antifungal activity against Candida albicans. ekb.eg
Research into 1,2,4-triazole (B32235) derivatives has also yielded promising results. Certain clinafloxacin-triazole hybrids have shown antifungal activities comparable or even more potent than reference drugs like fluconazole. nih.gov The antifungal activity of chloroacetamides against C. albicans has been documented, although the effectiveness varied depending on the specific substituents on the phenyl ring. nih.gov
Table 1: Summary of Antimicrobial Activity of this compound Derivatives
| Derivative Class | Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Schiff Bases of N-(4-acetophenyl)succinimide | Bacteria | High antibacterial activity. | uobaghdad.edu.iq |
| N-acylphenothiazines | Bacteria | Amino maleates showed the highest activity. | nih.gov |
| Chloroacetamides | Gram-positive bacteria (S. aureus, MRSA), C. albicans | Halogenated derivatives were highly effective due to lipophilicity. | nih.gov |
| Amide derivatives of ciprofloxacin | Gram-positive and Gram-negative bacteria | Enhanced antibacterial activity compared to ciprofloxacin. | ekb.eg |
| Thioamide derivatives of ciprofloxacin | Candida albicans | Potent antifungal activity. | ekb.eg |
| Naphthoquinones | Cryptococcus spp. | Potent antifungal activity, with some showing synergy with amphotericin B. | nih.gov |
| 1,2,4-Triazole derivatives | Fungi | Activity comparable or superior to fluconazole. | nih.gov |
Antiviral Activity
The investigation into the antiviral properties of this compound and its derivatives is an emerging area of research. While direct studies on this compound itself are limited, research on structurally related compounds, such as Schiff bases, suggests potential antiviral applications. Schiff bases are known to exhibit a wide range of biological activities, including antiviral effects. nih.gov
Anticancer Activity
A significant body of research has focused on the anticancer potential of derivatives of this compound. These studies have revealed that specific structural modifications can lead to potent cytotoxic activity against various cancer cell lines.
One study identified 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as promising anticancer candidates. nih.govmdpi.com Oxime derivatives, in particular, showed significant antiproliferative activity against A549 lung cancer cells, with some compounds exhibiting greater potency than the standard chemotherapy drug cisplatin. nih.gov The most potent derivative, compound 22 , was found to have an IC₅₀ value of 2.47 µM and was suggested to act as a dual-targeting agent against both EGFR and SIRT2. nih.govmdpi.com
Another area of investigation involves hydantoin (B18101) and purine derivatives. N-(4-acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamide demonstrated moderate growth inhibition against a panel of 60 human cancer cell lines. nih.gov
Sulfonamide-based indolinone derivatives have also been synthesized and evaluated for their cytotoxic activity. One such derivative, 4-(2-(5-fluoro-2-oxoindolin-3-ylidene)acetyl)phenyl benzenesulfonate, showed promising cytotoxicity against CCRF-CEM and SR leukemia cell lines. cu.edu.eg This compound was found to be a potent dual inhibitor of PDGFRα and Aurora A kinases. cu.edu.eg
Furthermore, imidazole (B134444) derivatives have been identified as potential anticancer agents. nih.gov Specifically, 2-((4-acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-one and related compounds showed promise in inhibiting the growth of breast, prostate, and brain cancer cells in 3D cultures. nih.gov
Podophyllotoxin derivatives with a 4β-N-acetylamino substitution have also been synthesized and evaluated. nih.gov Many of these derivatives displayed potent anticancer activities against several human cancer cell lines, with some showing better cytotoxic activity than the control drug etoposide. nih.gov
Table 2: Anticancer Activity of Selected this compound Derivatives
| Derivative | Cell Line(s) | IC₅₀ Value(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Compound 22 (oxime derivative) | A549 (Lung) | 2.47 µM | More potent than cisplatin; dual EGFR/SIRT2 inhibitor. | nih.govmdpi.com |
| N-(4-acetylphenyl)-purin-acetamide | 60 human cancer cell lines | - | Moderate growth inhibition. | nih.gov |
| 4-(2-(5-fluoro-2-oxoindolin-3-ylidene)acetyl)phenyl benzenesulfonate | CCRF-CEM, SR (Leukemia) | 6.84 µM, 2.97 µM | Dual inhibitor of PDGFRα and Aurora A kinases. | cu.edu.eg |
| 2-((4-acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-one | Breast, prostate, brain cancer cells | - | Promising activity in 3D cultures. | nih.gov |
| Podophyllotoxin derivative 12h | Various cancer cell lines | 1.2 - 22.8 µM | Better cytotoxic activity than etoposide. | nih.gov |
Antiepileptic/Anticonvulsant Activity
The structural motif of this compound is present in compounds that have been investigated for their antiepileptic and anticonvulsant properties. The amide functional group is a key feature in many anticonvulsant drugs. nih.gov
Research on 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives has shown potential for the development of new anticonvulsant agents. researchgate.net These compounds were synthesized with the aim of inhibiting γ-aminobutyric acid (GABA)-transaminase, an enzyme involved in the degradation of the inhibitory neurotransmitter GABA. researchgate.net Among the synthesized compounds, 1-(4-acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione and 1-(4-acetylphenyl)-3-(Salicyldehydoxy)-pyrrolidine-2,5-dione showed potent in vitro inhibition of brain GABA-transaminase. researchgate.net
Furthermore, the influence of N-(p-acetylphenyl)-p-isopropoxyphenylsuccinimide (APIPPS) on the protective action of classical antiepileptic drugs has been studied. researchgate.net This suggests that derivatives of this compound could potentially be used as adjunctive therapies in the treatment of epilepsy. Studies on quinazoline (B50416) derivatives have also shown that structural analogues can possess significant anticonvulsant activities. mdpi.com
Anti-inflammatory Activity
Derivatives of this compound have been explored for their anti-inflammatory potential. The design of these compounds often aims to mimic the structure of known anti-inflammatory agents or to introduce functionalities that can modulate inflammatory pathways.
A series of N-(4-substituted phenyl)glycine derivatives, synthesized from N-(4-acetylphenyl)glycine, were screened for their anti-inflammatory activity using the carrageenan-induced rat paw edema assay. nih.gov The chalcone (B49325) analog and its cyclized heterocyclic derivatives demonstrated notably higher anti-inflammatory activity than the thiosemicarbazone and its derivatives. nih.gov
Thiourea derivatives of naproxen, including (S)-N-((4-acetylphenyl)carbamothioyl)-2-(6-methoxynaphthalen-2-yl)propanamide, have also been investigated. mdpi.com In an in vivo model of acute inflammation, these compounds were capable of decreasing rat paw edema. mdpi.com Some of the aromatic amine derivatives also showed significant inhibition of 5-LOX, an enzyme involved in the inflammatory cascade. mdpi.com
Additionally, N(2)-arylindazol-3(2H)-one derivatives, such as 2-(4-acetylphenyl)-1-benzyl-1H-indazol-3(2H)-one, have been synthesized and characterized, with the broader class of compounds being evaluated for anti-inflammatory activity. mdpi.com
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Derivative Class | Model | Key Findings | Reference(s) |
|---|---|---|---|
| N-(4-substituted phenyl)glycine derivatives | Carrageenan-induced rat paw edema | Chalcone analogs showed significant activity. | nih.gov |
| Thiourea derivatives of naproxen | Carrageenan-induced rat paw edema | Decreased paw edema; some derivatives inhibited 5-LOX. | mdpi.com |
| N(2)-arylindazol-3(2H)-one derivatives | General anti-inflammatory screening | Synthesized for evaluation of anti-inflammatory properties. | mdpi.com |
Antitubercular Activity
The search for new antitubercular agents has led to the investigation of various chemical scaffolds, including derivatives of this compound. The ability of these compounds to inhibit the growth of Mycobacterium tuberculosis is a key area of interest.
Nitrofurans are a class of compounds known for their antimicrobial properties, and their derivatives have been studied for antitubercular activity. aimspress.com Quantitative structure-activity relationship (QSAR) studies have been conducted on a series of nitrofuran derivatives to understand the structural requirements for their activity against M. tuberculosis. aimspress.com
Thiacetazone analogues have also been synthesized and evaluated for their antitubercular efficacy. plos.org These studies aim to develop compounds that are more effective and have a better resistance profile than existing drugs.
Furthermore, research on 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) and its analogues has identified a new class of antitubercular agents that inhibit MbtA, an enzyme essential for mycobactin (B74219) biosynthesis in M. tuberculosis. nih.gov While not direct derivatives of this compound, this research highlights the strategy of targeting essential bacterial pathways, a principle that can be applied to the design of new derivatives.
Other Investigated Biological Effects (e.g., Antioxidant Properties)
The investigation into the biological activities of this compound and its derivatives has extended to their potential antioxidant properties. While direct studies on the antioxidant capacity of this compound are not extensively documented in the reviewed literature, various derivatives have been synthesized and evaluated for their ability to counteract oxidative stress in vitro. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. nih.gov Antioxidants can mitigate this damage through various mechanisms, including hydrogen atom transfer, single electron transfer, and metal chelation. nih.gov
Several studies have focused on structurally related compounds, incorporating the N-(4-acetylphenyl) moiety, and have demonstrated notable antioxidant activity through various established assays. These assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the nitric oxide (NO) free radical scavenging assay, are widely used to assess the antioxidant potential of chemical compounds. mdpi.commedwinpublishers.com
For instance, a series of N-(2-acetyl-4-(styryl)phenyl)-4-methylbenzenesulfonamide derivatives were synthesized and evaluated for their antioxidant effects. mdpi.com The introduction of a styryl group onto the 2-acetyl-4-(methylbenzene)sulfonamide scaffold resulted in significant antioxidant activities in both DPPH and NO free radical scavenging assays. mdpi.com One of the parent compounds in this study, 2-amino-5-bromoacetophenone, which shares a structural fragment with the target class, showed moderate antioxidant activity. mdpi.com However, its sulfonamide derivative exhibited reduced free radical scavenging activity, suggesting that specific structural modifications can significantly influence the antioxidant potential. mdpi.com
In another study, N-(4-acetamidophenyl)-2-substituted phenoxy acetamide (B32628) and acetate (B1210297) derivatives were synthesized and tested for their antioxidant properties. researchgate.net One particular derivative, 4-acetamidophenyl 2-phenoxyacetate, displayed marked free radical scavenging activity in the DPPH assay, with an IC50 value of 11.97±0.48µM, which was comparable to standard antioxidants. researchgate.net This highlights the potential of the N-acetylphenyl scaffold in designing effective antioxidant agents.
Furthermore, research on N-((4-acetyl phenyl) carbamothioyl) pivalamide, a thiourea derivative, has also been conducted, although the primary focus was on its enzyme inhibitory activities. nih.gov Thiourea derivatives, in general, are known to possess antioxidant properties, which can be attributed to the thiourea moiety. evitachem.com
The antioxidant activities of these derivatives are often quantified by their IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The findings from these studies underscore the importance of the N-(4-acetylphenyl) structural motif as a foundation for developing new compounds with potential therapeutic applications related to mitigating oxidative stress.
Table 1: In Vitro Antioxidant Activity of this compound Derivatives and Related Compounds
| Compound/Derivative | Assay | Results (IC50 in µM) | Reference |
| 2-Amino-5-bromoacetophenone | DPPH Radical Scavenging | 12.3 ± 0.21 | mdpi.com |
| 2-Amino-5-bromoacetophenone | NO Radical Scavenging | 7.4 ± 0.16 | mdpi.com |
| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | DPPH Radical Scavenging | 20.6 ± 0.42 | mdpi.com |
| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | NO Radical Scavenging | 15.7 ± 0.20 | mdpi.com |
| 4-Acetamidophenyl 2-phenoxyacetate | DPPH Radical Scavenging | 11.97 ± 0.48 | researchgate.net |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 4.65 ± 0.13 | mdpi.com |
| Ascorbic Acid (Standard) | NO Radical Scavenging | 6.23 ± 0.13 | mdpi.com |
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Structural Determinants for Observed Biological Activities
The biological activities of N-(4-acetylphenyl)butanamide derivatives, particularly as anticonvulsants and histone deacetylase (HDAC) inhibitors, are dictated by the interplay of its core structural components: the N-acetylphenyl "cap," the butanamide "linker," and the amide functional group.
The aromatic phenyl ring is a critical determinant for activity, primarily by influencing the molecule's lipophilicity. nih.gov This property is crucial for crossing biological membranes, including the blood-brain barrier, which is a prerequisite for central nervous system targets involved in anticonvulsant activity. nih.gov In the context of HDAC inhibition, the N-acetylphenyl group acts as a "cap" moiety. This cap group is responsible for interacting with the surface of the enzyme's active site, often through hydrophobic and van der Waals interactions, which contributes to the inhibitor's binding affinity and can influence its selectivity for different HDAC isoforms. nih.govnih.govthno.org
The amide functionality is another key structural element, playing a vital role in molecular recognition through its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). nih.govmdpi.com These interactions are fundamental for anchoring the molecule within the binding site of target proteins, such as GABA-A receptors for anticonvulsant effects or the active site of histone deacetylases. nih.govmdpi.com For instance, in quinazolin-4(3H)-one analogues, which share features with butanamides, the carbonyl group is essential as a hydrogen bonding site for receptor binding. mdpi.com
Furthermore, studies on related N-aryl acetamides and butanamides have shown that this structural scaffold can be adapted to target other enzymes, such as bacterial proteases, highlighting the versatility of the N-acetylphenyl moiety as a recognition element for various biological targets. uni-saarland.deresearchgate.net
Impact of Substituent Groups and Functional Moieties on Pharmacological Efficacy
Systematic modification of the this compound scaffold has been a fruitful strategy for probing its SAR and optimizing pharmacological efficacy. The introduction of different substituent groups onto the phenyl ring or alterations to the linker region can profoundly impact potency.
In the development of anticonvulsant agents, research on related structures has demonstrated the importance of the N-acetylphenyl group in modulating activity. A study on 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives, where the N-(4-acetylphenyl) group is a constant feature, evaluated their ability to inhibit GABA-transaminase (GABA-T), an enzyme involved in seizure pathways. The results showed that the nature of the aryloxy substituent significantly influenced inhibitory potency. For example, introducing a bromine atom at the para-position of the phenoxy ring resulted in the most potent compound in the series. researchgate.net This suggests that electronic and steric properties of substituents are crucial for effective interaction with the enzyme's active site. researchgate.net
| Substituent (Aryloxy Group) | GABA-T Inhibitory Activity (IC₅₀ in µM) | Reference |
|---|---|---|
| 4-Bromophenyloxy | 100.5 ± 5.2 | researchgate.net |
| Salicyldehydoxy | 160.4 ± 6.2 | researchgate.net |
| 2-Napthyloxy | Significant Activity | researchgate.net |
| 2,4,6-Nitrophenyloxy | Significant Activity | researchgate.net |
Similarly, in the context of HDAC inhibition, modifications to the cap group are a key strategy for enhancing potency and selectivity. Research on HDAC inhibitors has shown that even small changes to the phenyl ring of an anilide cap can lead to significant differences in activity. nih.gov For instance, in a series of benzothiazole-containing HDAC inhibitors, substituting a methoxy (B1213986) group onto the cap structure resulted in improved potency compared to the unsubstituted parent molecule. nih.gov Conversely, replacing the methoxy group with a larger ethoxy group led to a decrease in activity, highlighting a sensitive dependence on the substituent's size and nature. nih.gov The introduction of halogen atoms such as fluorine, chlorine, and bromine has also been explored, with varying effects on efficacy. nih.gov
| Cap Group Moiety (Analogous Series) | Substituent on Phenyl Ring | Antiproliferative Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| p-methoxyphenylthiazole | p-methoxy | 0.93 | nih.gov |
| p-hydroxyphenylthiazole | p-hydroxy | 1.02 | nih.gov |
| p-ethoxyphenylthiazole | p-ethoxy | 4.05 | nih.gov |
| 5-methoxybenzothiazole | 5-methoxy | 2.18 | nih.gov |
These findings underscore that the electronic properties, lipophilicity, and steric profile of substituents are critical parameters that modulate the pharmacological efficacy of compounds based on the this compound framework. dergipark.org.tr
Rational Design Principles for Novel this compound Derivatives and Hybrid Molecules
Insights from SAR studies have enabled the rational design of new molecules with improved therapeutic profiles. The core principle involves modifying the this compound scaffold to enhance interactions with the biological target or to introduce new functionalities.
One major strategy is the optimization of existing scaffolds. For anticonvulsant design, a key principle is the modulation of lipophilicity to ensure sufficient penetration of the blood-brain barrier. dergipark.org.tr For HDAC inhibitors, rational design focuses on optimizing the three main components: the zinc-binding group (ZBG), the linker, and the cap group. nih.gov The this compound moiety serves as a versatile cap group, and design principles involve altering its substituents to maximize surface interactions with the target HDAC isoform, thereby improving potency and selectivity. nih.gov
A more advanced design principle is pharmacophore hybridization, which involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. dergipark.org.tr This approach aims to yield compounds with synergistic effects, multi-target activity, or novel pharmacological profiles. For example, researchers have designed hybrid molecules by combining an anilide structure, similar to that in this compound, with a phthalimide-GABA pharmacophore. dergipark.org.tr The resulting 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2yl)-N-(substituted phenyl)butanamides were designed to target multiple pathways in the central nervous system. dergipark.org.tr Similarly, the concept has been applied to create multi-acting agents that inhibit both HDACs and other cancer-related targets like protein kinases, aiming to overcome drug resistance and improve therapeutic outcomes in cancer. thno.orgmdpi.com This strategy of creating hybrid molecules represents a powerful approach to developing next-generation therapeutics based on the this compound scaffold. researchgate.net
Conformational Analysis and its Influence on Biological Interactions
The three-dimensional shape, or conformation, of a molecule is a critical factor governing its ability to bind to a biological target. Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around its single bonds. For this compound, rotational freedom exists in the butanamide chain and, crucially, around the bond connecting the phenyl ring to the amide nitrogen.
The relative orientation of the phenyl ring and the butanamide chain can be influenced by steric and electronic interactions with neighboring groups. ethz.ch Theoretical calculations and crystal structure analysis of related molecules have shown that intramolecular forces, such as hydrogen bonds, can significantly restrict conformational freedom. nih.gov For example, in a study of N-((4-acetylphenyl)carbamothioyl)pivalamide, an intramolecular hydrogen bond was found to create a stable, six-membered ring motif. nih.gov This pre-organizes the molecule into a more rigid and defined shape.
This conformational restriction can have a direct and profound impact on biological activity. A molecule that is conformationally flexible in solution may need to adopt a specific, higher-energy conformation to fit into a receptor's binding site, which is energetically unfavorable. Conversely, a molecule that is pre-organized into or can easily adopt the correct binding conformation will bind with higher affinity. A study on a factor Xa inhibitor demonstrated this principle, where a restricted conformation stabilized by an unusual intramolecular sulfur-oxygen interaction was found to be crucial for its high affinity to the S4 subsite of the enzyme. nih.gov This link between a stabilized, specific conformation and enhanced biological activity suggests that designing this compound derivatives with optimized and restricted conformations could be a key strategy for improving their potency and selectivity. nih.gov
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Applications in Reactivity and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method used to examine the electronic structure of molecules. mdpi.comresearchgate.net It has been effectively applied to N-(4-acetylphenyl)butanamide and its derivatives to understand their fundamental chemical characteristics. researchgate.net
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. wikipedia.orgajchem-a.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.comossila.com The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. ajchem-a.comnih.gov
For related acetamide (B32628) and butanamide structures, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is found on electron-deficient areas. nih.gov The energy gap provides a preliminary judgment of molecular stability, with a larger gap indicating greater stability. nih.gov
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents electron-donating capability. ossila.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents electron-accepting capability. ossila.com |
| Energy Gap (ΔE) | Difference between HOMO and LUMO energies | A smaller gap implies higher chemical reactivity and lower kinetic stability. ajchem-a.com |
This table outlines the significance of frontier molecular orbitals in computational chemistry.
Molecular Electrostatic Potential (MESP) maps illustrate the charge distribution on the molecule's surface, predicting sites for electrophilic and nucleophilic reactions. uni-muenchen.dewolfram.com In these maps, red and yellow regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor areas) and are prone to nucleophilic attack. ajchem-a.comresearchgate.net
For molecules containing carbonyl and amide groups, like this compound, the MESP analysis typically reveals strong negative potentials around the oxygen atoms. nih.gov These sites are the most likely points of interaction for electrophiles. Conversely, positive potentials are often found around the amide (N-H) and other hydrogen atoms, marking them as potential sites for nucleophilic interaction. nih.gov
Natural Bond Orbital (NBO) analysis examines charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. uni-muenchen.de These interactions, where electrons move from a filled (donor) orbital to an empty (acceptor) orbital, contribute significantly to molecular stability. researchgate.netwisc.edu
Computational vibrational analysis using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. chimia.chrsc.org By calculating the vibrational frequencies and modes of a molecule, researchers can assign specific spectral peaks to the stretching, bending, and torsional motions of its functional groups. smu.edu
For this compound, theoretical spectra can be compared with experimental FT-IR and FT-Raman data. nih.gov This allows for precise assignment of characteristic vibrations, such as the C=O stretches of the ketone and amide, N-H bending and stretching, and various C-H and aromatic ring vibrations. nih.gov The strong correlation between computed and observed spectra validates the optimized molecular geometry and provides a detailed understanding of its vibrational properties. researchgate.net
Natural Bond Orbital (NBO) Analysis for Molecular Stability
Molecular Docking Investigations
Molecular docking is a computational simulation that predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein. openaccessjournals.comnih.gov This technique is fundamental in drug discovery for evaluating binding affinity and identifying key interactions. mdpi.com
Molecular docking studies have been performed on this compound derivatives to explore their potential as therapeutic agents. dergipark.org.tr These studies predict the binding pose and affinity of the compound within the active site of a biological target. nih.govresearchgate.net
For instance, derivatives of this compound have been docked into various enzyme active sites to assess their inhibitory potential. researchgate.net The binding is typically stabilized by a combination of interactions:
Hydrogen Bonds: The amide and carbonyl groups of the ligand often act as hydrogen bond donors or acceptors, forming critical connections with amino acid residues in the target's binding pocket.
Hydrophobic Interactions: The phenyl ring and alkyl chain can engage in hydrophobic interactions with nonpolar residues of the protein.
These interactions collectively determine the binding affinity, often expressed as a docking score in kcal/mol, which indicates the stability of the ligand-target complex. researchgate.net
| Interaction Type | Ligand Group Involved | Potential Protein Residues |
| Hydrogen Bonding | Amide (N-H), Carbonyl (C=O) | Asp, Met, Lys, Ser, Thr |
| Hydrophobic | Phenyl Ring, Butyl Chain | Leu, Val, Ala, Pro, Phe |
This table summarizes common binding interactions observed in docking studies of similar compounds.
Prediction of Binding Affinities and Orientations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govarxiv.org This method is crucial in drug discovery for estimating the binding affinity of a ligand to its target receptor.
In silico studies on derivatives of this compound have demonstrated its potential as a versatile scaffold for enzyme inhibition. For instance, a derivative, N-((4-acetylphenyl)carbamothioyl)pivalamide, exhibited strong binding affinities for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with docking scores of -7.5 kcal/mol and -7.6 kcal/mol, respectively. nih.gov These values indicate stable molecular interactions with the target enzymes. nih.gov The analysis of these docked complexes reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. jchemlett.com
Table 1: Predicted Binding Affinities of a this compound Derivative
| Target Enzyme | Docking Score (kcal/mol) |
|---|---|
| Acetylcholinesterase (AChE) | -7.5 |
| Butyrylcholinesterase (BChE) | -7.6 |
Data sourced from in silico molecular docking studies. nih.gov
Molecular Dynamics (MD) Simulations to Probe Dynamic Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of a molecule over time. nih.govtugraz.at These simulations are essential for understanding how a ligand interacts with its receptor in a more realistic, solvated environment. nih.gov
For derivatives of this compound, MD simulations have been employed to validate the stability of the ligand-protein complexes predicted by molecular docking. samipubco.com These simulations can reveal how the ligand and protein adapt to each other's presence, highlighting the flexibility of the binding pocket and the ligand itself. nih.gov The results of MD simulations, often analyzed in terms of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can confirm the stability of the interactions observed in docking studies and provide insights into the dynamic nature of the binding. samipubco.com
Hirshfeld Surface Analysis for Intermolecular and Non-covalent Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. researchgate.netmdpi.comnih.gov This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. harvard.eduresearchgate.net
For a related compound, N-((4-acetylphenyl)carbamothioyl)pivalamide, Hirshfeld analysis has provided significant insights into the intermolecular and non-covalent interactions that govern its crystal packing. nih.gov The analysis revealed that H···H, H···O, and H···N/N···H interactions are the most substantial contributors to the crystal packing. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface offer a quantitative summary of these interactions. nih.gov
Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface of a this compound Derivative
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 53.8 |
| H···C/C···H | 21.7 |
| H···N/N···H | 13.6 |
| H···O/O···H | 10.8 |
Data derived from Hirshfeld surface analysis. nih.gov
In Silico Assessment of Pharmacokinetic Relevant Properties (e.g., ADMET Predictions)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. uniroma1.itugm.ac.id In silico ADMET prediction models help to identify potential liabilities of a compound, thereby reducing the likelihood of late-stage failures. nih.gov
Computational tools can predict a range of physicochemical and pharmacokinetic properties. For this compound and its derivatives, these predictions can provide valuable information on their drug-likeness. jchemlett.comjonuns.com Parameters such as lipophilicity (LogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and the number of rotatable bonds are key determinants of a molecule's pharmacokinetic profile. chemscene.comchemscene.comoptibrium.com For instance, a related compound, N-(4-acetylphenyl)-3-chloropropanamide, has a predicted LogP of 2.4566 and a TPSA of 46.17 Ų, suggesting reasonable oral bioavailability. chemscene.com Online servers and software are often used to predict these properties, providing a comprehensive ADMET profile. researchgate.netarxiv.org
Table 3: Predicted Physicochemical Properties of a this compound Derivative
| Property | Predicted Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 46.17 Ų |
| LogP | 2.4566 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 4 |
Data for N-(4-acetylphenyl)-3-chloropropanamide. chemscene.com
Advanced Research Avenues and Future Perspectives for N 4 Acetylphenyl Butanamide
Development of N-(4-acetylphenyl)butanamide as Lead Compounds for Drug Discovery
The this compound structure is a key component in the generation of lead compounds for drug discovery. A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The N-(4-acetylphenyl) moiety is frequently used as a foundational element which is then chemically modified to create analogs with specific biological activities.
For instance, derivatives of N-(4-acetylphenyl) have been synthesized and investigated for a range of therapeutic effects. Research into N-aryl acetamides has produced compounds with the potential for further development as treatments for bacterial infections by inhibiting proteases like LasB and ColH. mdpi.com Another area of investigation involves the synthesis of N-(4-acetylphenyl)-2-cyanoacetamide derivatives, which have been explored for their potential as antidiabetic, antimicrobial, antitubercular, and anticancer agents. mdpi.comresearchgate.net
Specific examples of lead compounds derived from or related to the N-(4-acetylphenyl) scaffold include:
Antitumor Agents: Derivatives of N-(4-acetylphenyl)benzenesulfonamide were used to synthesize novel compounds with in vitro antitumor activity against liver (HepG2) and breast (MCF-7) cancer cell lines. researchgate.net
Tyrosinase Inhibitors: Hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives have been developed as potent tyrosinase inhibitors, which are relevant for conditions involving hyperpigmentation. One such derivative, 5c , showed exceptionally high inhibitory activity, significantly more potent than the standard kojic acid. tandfonline.com
Multi-target Enzyme Inhibitors: A thiourea (B124793) derivative, N-((4-acetylphenyl)carbamothioyl)pivalamide, has been identified as a potential drug candidate for its ability to inhibit multiple enzymes. nih.gov
| Derivative Class | Therapeutic Target/Application | Key Findings | Reference |
|---|---|---|---|
| N-(4-acetylphenyl)benzenesulfonamide derivatives | Antitumor (HepG2, MCF-7 cell lines) | Synthesized chlorinated compounds showed excellent in vitro activity. | researchgate.net |
| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives | Tyrosinase Inhibition | Compound 5c exhibited an IC50 of 0.0089 µM, far exceeding the standard kojic acid. | tandfonline.com |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Multi-target Enzyme Inhibition | Showed significant inhibition against acetylcholinesterase, butyrylcholinesterase, and urease. | nih.gov |
| N-(4-acetylphenyl)-2-cyanoacetamide derivatives | Antidiabetic | Compound 7g showed remarkable inhibitory effects on α-glycosidase and α-amylase. | mdpi.com |
Design and Evaluation of Multi-Targeted Ligands
The "one-molecule, one-target" paradigm has often proven insufficient for treating complex, multifactorial diseases. This has led to the rise of the multi-target-directed ligand (MTDL) approach, where a single molecule is designed to interact with multiple biological targets simultaneously. The N-(4-acetylphenyl) scaffold is well-suited for this strategy.
A prominent example is the derivative N-((4-acetylphenyl)carbamothioyl)pivalamide . This compound was synthesized and evaluated for its inhibitory effects against four different enzymes: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and urease. nih.govresearchgate.net The study found that the compound exhibited significant inhibition against multiple targets, demonstrating its potential as an MTDL. nih.govresearchgate.net It showed particularly strong activity against BChE and AChE, which are key targets in neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov
| Target Enzyme | N-((4-acetylphenyl)carbamothioyl)pivalamide % Inhibition | Relevance |
|---|---|---|
| Butyrylcholinesterase (BChE) | ~85% | Neurodegenerative Diseases |
| Acetylcholinesterase (AChE) | ~85% | Neurodegenerative Diseases |
| Urease | 73.8% | Bacterial Infections (e.g., H. pylori) |
| α-Amylase | 57.9% | Diabetes Mellitus |
The success of this compound highlights the utility of the N-(4-acetylphenyl) core in designing molecules that can address the complex pathologies of multifactorial diseases through polypharmacology. nih.gov
Integration of Computational and Experimental Approaches in Rational Drug Design
Modern drug discovery heavily relies on the synergy between computational (in silico) and experimental (in vitro/in vivo) methods. The development of this compound derivatives exemplifies this integrated approach.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. In the study of N-((4-acetylphenyl)carbamothioyl)pivalamide, molecular docking was used to understand how the compound interacted with the active sites of AChE, BChE, urease, and α-amylase. nih.govresearchgate.net The results revealed stable molecular interactions, with binding energies of -7.5 and -7.6 kcal/mol for AChE and BChE, respectively, corroborating the strong in vitro inhibition observed. nih.govresearchgate.net Similarly, docking studies on novel hydrazineylidene–propenamide analogues containing the N-(4-acetylphenyl) moiety helped to rationalize their potent antidiabetic activity by showing promising binding affinities with α-glycosidase and α-amylase. mdpi.com
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and reactivity of molecules. For N-((4-acetylphenyl)carbamothioyl)pivalamide, DFT studies were conducted to analyze its molecular characteristics. nih.govresearchgate.net The analysis of frontier molecular orbitals (HOMO/LUMO) revealed a small energy gap, which corresponds to higher chemical reactivity, a finding that was consistent with its observed biological activity. nih.govresearchgate.net In another study, DFT was used alongside experimental methods to characterize novel benzenesulfonamide (B165840) derivatives synthesized from an N-(4-acetylphenyl)benzenesulfonamide precursor. researchgate.net
This combination of synthesizing compounds, testing their biological activity, and then using computational tools to explain and predict their behavior allows for a more rational and efficient drug design process.
Exploration of Novel Synthetic Strategies for Enhanced Analog Diversity
The chemical versatility of the this compound framework allows for the application of various synthetic strategies to generate a wide array of analogs. This diversity is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds.
Key synthetic approaches include:
Thiourea Derivatives: One strategy involves reacting pivaloyl chloride with potassium thiocyanate (B1210189) to form a pivaloyl isothiocyanate intermediate. This intermediate is then refluxed with 4-aminoacetophenone (a precursor to the N-(4-acetylphenyl) group) to yield N-((4-acetylphenyl)carbamothioyl)pivalamide. nih.gov This method is effective for creating thiourea-based analogs.
Heterocyclic Synthesis: The N-(4-acetylphenyl)benzenesulfonamide scaffold has been used as a starting material to build more complex heterocyclic systems. researchgate.net By reacting it with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and subsequently with reagents like hydrazine (B178648) hydrate (B1144303) or hydroxylamine, researchers have synthesized pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives with potential antitumor activity. researchgate.net
Multi-component Reactions: Researchers have utilized N-(4-acetylphenyl)-2-cyanoacetamide in reactions with isothiocyanates to produce thiocarbamoyl analogues. mdpi.com These intermediates serve as versatile platforms for creating a variety of derivatives, such as substituted propenamides with antidiabetic properties. mdpi.com
Pyrrolopyrimidine Synthesis: Complex derivatives like N-(4-acetylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide are synthesized via multi-step pathways that involve creating the pyrrolopyrimidine core and then coupling it with the N-(4-acetylphenyl) moiety. evitachem.com
These varied synthetic routes demonstrate the adaptability of the N-(4-acetylphenyl) core, enabling chemists to systematically modify its structure and explore new chemical space in the search for potent and selective therapeutic agents.
Investigation of Molecular Mechanisms Beyond Initial Biological Screening
Once a derivative of this compound shows promising activity in initial screenings, further research is required to elucidate its precise molecular mechanism of action. This goes beyond simply identifying the target to understanding how the molecule interacts with it and the downstream cellular consequences.
For enzyme inhibitors, kinetic studies are crucial. For example, hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives were not only identified as potent tyrosinase inhibitors, but their mechanism was further explored through enzyme inhibitory kinetics. tandfonline.com These studies revealed that different analogs acted as competitive or mixed-type inhibitors, providing deeper insight into their interaction with the enzyme. tandfonline.com
In the case of potential anticancer agents derived from N-(4-acetylphenyl)benzenesulfonamide, initial screenings showed activity against cancer cell lines. researchgate.net Further investigation was carried out to evaluate the potential interaction of the most effective compound with a specific molecular target, the KSHV thymidylate synthase complex, moving from a phenotypic observation to a mechanistic hypothesis. researchgate.net
For derivatives showing antibacterial efficacy, such as certain quinoline-3-carboxamides, the mechanism was identified as bactericidal, primarily through the inhibition of protein synthesis pathways, followed by disruption of nucleic acid production. Understanding these specific pathways is critical for predicting efficacy, potential resistance mechanisms, and for the rational design of next-generation compounds with improved properties.
Q & A
Q. What are the critical steps in synthesizing N-(4-acetylphenyl)butanamide, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves coupling 4-acetylaniline with butanoyl chloride under basic conditions. Key steps include:
- Acylation : Reacting 4-acetylaniline with butanoyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires strict temperature control (0–5°C during acylation) and stoichiometric excess of butanoyl chloride (1.2–1.5 eq) .
- Intermediate Analysis : Thin-layer chromatography (TLC) at each step to monitor reaction progress .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.35 ppm (acetyl CH₃), δ 2.50–2.70 ppm (butanamide CH₂ groups), and δ 7.60–7.90 ppm (aromatic protons) confirm substituent positions .
- ¹³C NMR : Signals at ~170 ppm (amide carbonyl) and ~200 ppm (acetyl carbonyl) validate functional groups .
- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1680 cm⁻¹ (acetyl C=O) distinguish overlapping carbonyl groups .
- Mass Spectrometry : Molecular ion peak at m/z 233.31 (C₁₂H₁₅NO₂) confirms molecular weight .
Advanced Research Questions
Q. How do structural modifications on the phenyl ring influence the biological activity of this compound analogs?
- Methodology :
- Analog Synthesis : Replace the acetyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2) or receptor-binding studies (e.g., G-protein-coupled receptors).
- SAR Analysis : Compare IC₅₀ values and binding affinities. For example, electron-withdrawing groups enhance enzyme inhibition by stabilizing charge-transfer interactions .
- Case Study : N-(4-Nitrophenyl)butanamide showed 3-fold higher COX-2 inhibition than the acetyl derivative due to enhanced electrophilicity .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding poses in target proteins (e.g., kinases). The acetyl group’s hydrogen-bonding capability is critical for binding affinity .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
- Validation : Correlate computational predictions with surface plasmon resonance (SPR) data to validate binding kinetics .
Q. How should researchers resolve contradictions in reported enzyme inhibition efficacy across studies?
- Experimental Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 25°C) and enzyme sources (e.g., recombinant human vs. murine isoforms) .
- Meta-Analysis : Pool data from 5+ studies using fixed-effects models to identify outliers. For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Cross-Validation : Combine in vitro assays with in silico simulations to confirm mechanistic hypotheses .
Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?
- Flow Chemistry : Continuous-flow reactors reduce reaction time (from 12 hours to 30 minutes) and improve heat dissipation during exothermic acylation .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .
- Quality Control : Implement inline PAT (process analytical technology) tools like FTIR for real-time monitoring of reaction completion .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound derivatives?
- Deconvolution : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures. For example, HMBC correlations between amide protons and carbonyl carbons confirm connectivity .
- Reference Standards : Compare with published data for structurally validated analogs (e.g., N-(4-ethoxyphenyl)butanamide in CAS 21218-92-8) .
- Dynamic Effects : Consider rotameric equilibria in solution; variable-temperature NMR can reveal conformational flexibility in the butanamide chain .
Q. What experimental designs effectively compare this compound with its structural analogs?
- Head-to-Head Assays : Test all compounds under identical conditions (e.g., 10 μM concentration in cell viability assays).
- Dose-Response Curves : Generate EC₅₀ values for cytotoxicity (MTT assay) and target engagement (e.g., Western blot for phosphorylated proteins) .
- Crystallography : Solve X-ray structures of analog-target complexes to identify critical interactions (e.g., acetyl group’s role in π-stacking with tyrosine residues) .
Advanced Mechanistic Studies
Q. How can researchers elucidate the metabolic pathways of this compound in vivo?
- Isotope Labeling : Synthesize ¹⁴C-labeled compound for tracking metabolite formation in rodent models .
- LC-MS/MS Analysis : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in plasma and urine .
- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
Q. What in vitro and in vivo models are optimal for evaluating the therapeutic potential of this compound?
- In Vitro : 3D tumor spheroids (e.g., HCT-116 colorectal cancer) for assessing penetration and efficacy .
- In Vivo : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) dosed at 50 mg/kg/day (oral) for 21 days. Monitor tumor volume via caliper measurements and PET imaging .
- Toxicity Screening : Repeat-dose studies in rodents (28 days) with histopathology and serum biochemistry (ALT, creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
